4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine
Overview
Description
4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine is a heterocyclic compound that contains both a triazole and a furazan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazole with a suitable furazan derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the oxidation of aminofurazans to nitrofurazans can be performed using peroxide-based oxidants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using peroxide-based oxidants.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution reagents: Halogenated compounds and strong bases or acids for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield nitrofurazan derivatives, while substitution reactions can introduce various functional groups onto the triazole or furazan rings.
Scientific Research Applications
4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is utilized in the development of advanced materials, such as high-energy materials and polymers with unique properties.
Agrochemistry: The compound is explored for its potential use in the development of new agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes . The furazan ring may also contribute to the compound’s activity by participating in redox reactions and other chemical interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains an oxadiazole ring instead of a triazole ring.
1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the triazole and furazan rings, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c1-2-7-5(9-8-2)3-4(6)11-12-10-3/h1H3,(H2,6,11)(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCALZXYBUGVSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=NON=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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